molecular formula C22H24ClFO7 B607935 Henagliflozin CAS No. 1623804-44-3

Henagliflozin

カタログ番号: B607935
CAS番号: 1623804-44-3
分子量: 454.9 g/mol
InChIキー: HYTPDMFFHVZBOR-VNXMGFANSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Henagliflozin is synthesized through a multi-step process involving the formation of its core structure, followed by the introduction of various functional groups. The synthesis typically starts with the preparation of the bicyclic core, which involves cyclization reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts and reaction conditions to facilitate the formation of the desired product. The process is scaled up in industrial reactors, and the final product is purified using techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions: Henagliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Type 2 Diabetes Mellitus Management

Henagliflozin has been extensively studied as an add-on therapy for patients inadequately controlled on metformin. A multicenter phase 3 trial demonstrated that administering this compound at doses of 5 mg or 10 mg once daily significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo over a 24-week period. The results indicated a notable improvement in glycemic control with a favorable safety profile .

Table: Efficacy of this compound in Type 2 Diabetes

Study DesignTreatment GroupsDurationPrimary EndpointResults
Phase 3 TrialPlacebo vs. This compound (5 mg, 10 mg)24 weeksChange in HbA1cSignificant reduction in HbA1c levels

Weight Management in Obesity Without Diabetes

Recent studies have also explored this compound's efficacy in inducing weight loss among obese individuals without diabetes. A trial comparing this compound to diet-exercise therapy over a 12-week period indicated that this compound resulted in significantly greater weight loss compared to lifestyle modifications alone . This expands its application beyond diabetes management into obesity treatment.

Table: Efficacy of this compound for Weight Loss

Study DesignTreatment GroupsDurationPrimary EndpointResults
Randomized Controlled TrialThis compound vs. Diet-Exercise12 weeksChange in Body WeightGreater weight loss with this compound

Drug-Drug Interaction Studies

Understanding the interactions between this compound and other medications is crucial for optimizing treatment regimens. A study evaluated the interaction between this compound and hydrochlorothiazide (a common antihypertensive). The findings suggested that co-administration did not adversely affect the pharmacokinetics of either drug, indicating a potential for combined therapy in managing patients with both hypertension and diabetes .

Table: Drug-Drug Interaction Findings

Drug CombinationEffect on this compoundEffect on HydrochlorothiazideAdverse Events
This compound + HCTZIncreased Cmax by 24.32%Decreased Cmax by 19.41%Mild adverse events reported

Case Study: Efficacy in Insulin Pump Therapy

A recent inpatient study investigated the combination of this compound with continuous subcutaneous insulin infusion (CSII) therapy in T2DM patients. The study aimed to assess its impact on glycemic variability and insulin dosage requirements. Preliminary results indicated that this compound could optimize glucose control while reducing the total insulin dosage needed, showcasing its potential synergistic effects when combined with intensive insulin therapy .

作用機序

Henagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 protein in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine and a consequent reduction in blood glucose levels. The molecular target of this compound is the sodium-glucose cotransporter 2 protein, and the pathway involved is the renal glucose reabsorption pathway .

類似化合物との比較

Henagliflozin’s unique structural features and high selectivity make it a valuable addition to the class of sodium-glucose cotransporter 2 inhibitors, offering potential benefits in the treatment of type 2 diabetes mellitus.

生物活性

Henagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its effects on glycemic control, weight management, and safety profile in various patient populations. This article reviews the pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound, supported by data tables and case studies.

Pharmacokinetics of this compound

This compound exhibits linear pharmacokinetic characteristics within a dose range of 1.25 mg to 100 mg. Studies have shown that plasma concentrations of this compound reach a steady state after administration, with the area under the curve (AUC) and maximum concentration (C_max) increasing with dosage. The geometric mean ratios (GMR) for AUC and C_max fall within the bioequivalence interval of 0.80 to 1.25, indicating consistent pharmacokinetic behavior across different dosages .

Key Pharmacokinetic Parameters

ParameterValue
Half-life (t_1/2)Approximately 12 hours
Clearance (CL)4.5 L/h
Volume of distribution (Vd)50 L

Pharmacodynamics and Biological Activity

This compound's mechanism involves inhibiting SGLT2 in the renal proximal tubules, leading to increased urinary glucose excretion and reduced blood glucose levels. Clinical trials have demonstrated significant reductions in glycated hemoglobin (HbA1c) levels among patients inadequately controlled on metformin therapy.

Efficacy in Clinical Trials

A multicenter phase 3 trial assessed this compound as an add-on therapy in T2DM patients. The results indicated:

  • HbA1c Reduction :
    • This compound 5 mg: Decrease of -0.76% (-8.3 mmol/mol)
    • This compound 10 mg: Decrease of -0.80% (-8.7 mmol/mol)
  • Fasting Plasma Glucose : Significant reductions compared to placebo.
  • Body Weight : Average weight loss was noted in both treatment groups.
  • Blood Pressure : Reductions were observed without significant adverse effects.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Adverse events reported were primarily mild, with a notable incidence of urinary tract infections and genital mycotic infections being common among SGLT2 inhibitors.

Adverse Events Summary

Adverse EventIncidence (%)
Urinary Tract Infections5-10%
Genital Mycotic Infections5-10%
Mild Hypoglycemia<1%

Case Study 1: Efficacy in Insulin Pump Therapy

A recent study explored the combination of this compound with continuous subcutaneous insulin infusion (CSII). Patients receiving this combination therapy showed improved glycemic control, reduced insulin requirements, and decreased blood glucose fluctuations compared to those on insulin alone . This suggests a potential synergistic effect between SGLT2 inhibitors and insulin therapy.

Case Study 2: Cognitive Function Improvement

Another study investigated the impact of this compound on cognitive impairment in T2DM patients. Results indicated improvements in cognitive function metrics among those treated with this compound compared to controls, highlighting its broader therapeutic potential beyond glycemic control .

特性

CAS番号

1623804-44-3

分子式

C22H24ClFO7

分子量

454.9 g/mol

IUPAC名

(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1

InChIキー

HYTPDMFFHVZBOR-VNXMGFANSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

異性体SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F

正規SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SHR3824;  SHR-3824;  SHR 3824;  Henagliflozin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Henagliflozin
Reactant of Route 2
Henagliflozin
Reactant of Route 3
Henagliflozin
Reactant of Route 4
Henagliflozin
Reactant of Route 5
Henagliflozin
Reactant of Route 6
Henagliflozin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。